molecular formula C20H26N2O2S B4311905 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B4311905
M. Wt: 358.5 g/mol
InChI Key: BGACWAYXQVWCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a dimethylamino group, a methylthio phenyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps, including the formation of the tetrahydroquinoline core and the introduction of the dimethylamino and methylthio phenyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the tetrahydroquinoline core.

    Substitution reactions: to introduce the dimethylamino and methylthio phenyl groups under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroquinoline derivatives.

Scientific Research Applications

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(dimethylamino)-4-[4-(methylthio)phenyl]quinoline-2,5-dione: Similar structure but lacks the tetrahydroquinoline core.

    7,7-dimethyl-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure but lacks the dimethylamino group.

Uniqueness

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to its combination of functional groups and the tetrahydroquinoline core, which confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

1-(dimethylamino)-7,7-dimethyl-4-(4-methylsulfanylphenyl)-3,4,6,8-tetrahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-20(2)11-16-19(17(23)12-20)15(10-18(24)22(16)21(3)4)13-6-8-14(25-5)9-7-13/h6-9,15H,10-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGACWAYXQVWCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC=C(C=C3)SC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 2
Reactant of Route 2
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 3
Reactant of Route 3
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 4
Reactant of Route 4
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 5
Reactant of Route 5
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 6
Reactant of Route 6
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

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